molecular formula C10H3Cl5 B3061118 1,2,3,5,7-Pentachloronaphthalene CAS No. 53555-65-0

1,2,3,5,7-Pentachloronaphthalene

Cat. No.: B3061118
CAS No.: 53555-65-0
M. Wt: 300.4 g/mol
InChI Key: OVSKLQPHXHPXDR-UHFFFAOYSA-N
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Description

1,2,3,5,7-Pentachloronaphthalene is a polychlorinated naphthalene with the molecular formula C10H3Cl5 and a molecular weight of 300.396 g/mol . This compound is part of a larger group of polychlorinated naphthalenes, which are known for their persistence in the environment and potential toxicological effects.

Preparation Methods

The synthesis of 1,2,3,5,7-Pentachloronaphthalene typically involves the chlorination of naphthalene. The reaction conditions often include the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The process can be controlled to achieve selective chlorination at the desired positions on the naphthalene ring .

Industrial production methods may involve similar chlorination processes but on a larger scale, with more stringent controls to ensure the purity and yield of the product. The use of solvents and temperature control are critical factors in optimizing the reaction conditions.

Chemical Reactions Analysis

1,2,3,5,7-Pentachloronaphthalene undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of chlorinated naphthoquinones.

    Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated naphthalenes.

    Substitution: Halogen exchange reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,2,3,5,7-Pentachloronaphthalene involves its interaction with biological molecules, leading to toxic effects. It can bind to cellular receptors and disrupt normal cellular functions. The compound may also induce oxidative stress by generating reactive oxygen species, leading to cellular damage . The specific molecular targets and pathways involved are still under investigation, but they likely include disruption of endocrine functions and interference with cellular signaling pathways.

Comparison with Similar Compounds

1,2,3,5,7-Pentachloronaphthalene is compared with other polychlorinated naphthalenes such as:

The uniqueness of this compound lies in its specific chlorination pattern, which influences its chemical behavior and interactions with biological systems.

Properties

IUPAC Name

1,2,3,5,7-pentachloronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3Cl5/c11-4-1-6-5(7(12)2-4)3-8(13)10(15)9(6)14/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSKLQPHXHPXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=CC(=C(C(=C21)Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3Cl5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20201774
Record name 1,2,3,5,7-Pentachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20201774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53555-65-0
Record name Naphthalene, 1,2,3,5,7-pentachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053555650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,5,7-Pentachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20201774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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